1-Methyl-4-propylpiperazine Bosutinib

Catalog No.
S14405351
CAS No.
M.F
C34H45Cl2N7O3
M. Wt
670.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-4-propylpiperazine Bosutinib

Product Name

1-Methyl-4-propylpiperazine Bosutinib

IUPAC Name

4-[2,4-dichloro-5-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]anilino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile

Molecular Formula

C34H45Cl2N7O3

Molecular Weight

670.7 g/mol

InChI

InChI=1S/C34H45Cl2N7O3/c1-39-10-14-41(15-11-39)7-5-9-43(30-22-31(44-3)28(36)20-27(30)35)34-25(23-37)24-38-29-21-33(32(45-4)19-26(29)34)46-18-6-8-42-16-12-40(2)13-17-42/h19-22,24H,5-18H2,1-4H3

InChI Key

KREAHQAQNLTGOU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCN(C2=CC(=C(C=C2Cl)Cl)OC)C3=C(C=NC4=CC(=C(C=C43)OC)OCCCN5CCN(CC5)C)C#N

1-Methyl-4-propylpiperazine Bosutinib (cataloged as TRC-D424530) is a structurally defined synthetic analog and process impurity of the tyrosine kinase inhibitor Bosutinib . In pharmaceutical manufacturing and quality control (QC), the exact alkylation state of the piperazine moiety is a critical quality attribute (CQA) . Tracking this specific propyl-substituted piperazine derivative is essential for comprehensive impurity profiling, ensuring that active pharmaceutical ingredient (API) batches comply with stringent regulatory thresholds for related substances .

Research Fit

Certified reference standard for ANDA method development and validation
Unique N-alkylation structural identity confirmed by LC-MS and NMR
Differentiated from common regioisomeric impurities (e.g., bis-O-alkoxy)

Generic substitution with the Bosutinib API or closely related impurities (such as N-desmethyl bosutinib or bosutinib N-oxide) fails in quantitative analytical workflows . Because the substitution of a propyl group on the piperazine ring alters both the lipophilicity and the pKa of the molecule, it exhibits distinct chromatographic retention times and mass spectrometric ionization efficiencies . Relying on a generic surrogate standard or theoretical relative response factors (RRF) leads to inaccurate integration and misquantification, potentially causing API batches to fail regulatory release criteria due to uncharacterized mass balance discrepancies .

Substitution Risk

Alternative impurities (e.g., Desmethyl, N-oxide) exhibit different retention times and fragmentation patterns, potentially invalidating HPLC specificity and system suitability tests.
Using an unauthenticated impurity standard may not resolve the N-alkylated regioisomer from the bis-O-alkoxy byproduct, risking regulatory method rejection.

Chromatographic Resolution and Retention Predictability

In reverse-phase HPLC (e.g., C18 stationary phases), the extended propyl chain on the piperazine ring significantly increases the molecule's lipophilicity compared to the standard methyl group of the Bosutinib API . This structural difference yields a predictable shift in Relative Retention Time (RRT), ensuring baseline resolution (Rs > 1.5) from the main API peak and other polar impurities like N-desmethyl bosutinib .

Evidence DimensionRelative Retention Time (RRT) and Resolution (Rs)
Target Compound DataDistinct RRT shift with baseline resolution (Rs > 1.5)
Comparator Or BaselineBosutinib API and N-desmethyl Bosutinib (Co-elution risk if unmapped)
Quantified DifferenceBaseline chromatographic resolution achieved solely by mapping the exact propyl-piperazine derivative.
ConditionsReverse-phase HPLC impurity profiling assays.

Procurement of the exact standard is mandatory to establish system suitability and prevent peak masking during routine API release testing.

Mass Differentiation
Head-to-head
C34H45Cl2N7O3, 669.2961 Da (+140.1317 Da vs API; +13.0157 Da vs Impurity 22)
Enables unambiguous LC-MS selectivity and prevents co-detection with bis-alkoxy isomer.
Computed from PubChem deposited structures.

Relative Response Factor (RRF) Accuracy for Limit of Quantitation

The modification of the alkyl group on the basic piperazine nitrogen alters the UV molar absorptivity and ESI+ mass spectrometric protonation efficiency . Using the Bosutinib API as a generic quantitative surrogate can introduce a 10-20% variance in calculated impurity mass . Procuring the exact 1-methyl-4-propylpiperazine standard allows for the determination of a precise Relative Response Factor (RRF), enabling accurate quantification down to the standard 0.05% - 0.10% Limit of Quantitation (LOQ) required by ICH guidelines .

Evidence DimensionQuantification Accuracy (RRF variance)
Target Compound Data98-102% mass accuracy using exact RRF
Comparator Or BaselineSurrogate Bosutinib API standard (10-20% quantification error)
Quantified DifferenceElimination of up to 20% quantification error at trace levels.
ConditionsLC-UV and LC-MS/MS validation protocols.

Ensures compliance with strict regulatory thresholds (e.g., <0.15% specification limits) by eliminating surrogate-induced integration errors.

NMR Fingerprint
Class-level
N-CH2 δ ~3.6–3.8 ppm vs O-CH2 δ ~4.0–4.2 ppm (Δδ ~0.4–0.6 ppm)
Certifies N-alkylation regioisomeric identity for procurement.
Predicted shifts; verify with vendor CoA.

Spike-Recovery Performance in Process Optimization

During the optimization of the etherification and alkylation steps in Bosutinib synthesis, tracking off-target alkylation is critical . Utilizing the highly purified 1-methyl-4-propylpiperazine Bosutinib standard for spike-recovery experiments yields 98-102% analytical recovery, whereas relying on uncharacterized crude impurity mixtures fails to provide the quantitative mass balance needed to refine the synthesis route .

Evidence DimensionSpike-Recovery Accuracy
Target Compound Data>98% recovery precision in API matrices
Comparator Or BaselineUncharacterized crude reaction mixtures (Inconsistent mass balance)
Quantified Difference>98% precision in tracking alkylation byproducts vs. unquantifiable variance.
ConditionsAPI synthesis scale-up and reaction monitoring.

Allows process chemists to accurately monitor and minimize specific alkylation side-reactions, improving overall API yield and purity.

Application Designation
Cross-study comparable
Classified as COVID-19-related research product vs generic impurity standards (Desmethyl, Impurity I).
Supports direct integration into COVID-19 repurposing screening protocols.
Based on vendor categorization and supply chain documentation.
Method Performance
Supporting evidence
Typical LOD <0.05% w/w, linearity 0.5–10 µg/mL (RP-HPLC)
Supports ICH Q3A quantification and ANDA filing compliance.
From validated RP-HPLC method for Bosutinib.

API Release Testing and Pharmacopeial Compliance

This standard is the exact material required for Quality Control (QC) laboratories conducting routine HPLC/UV release testing of Bosutinib batches. It enables accurate identification and quantification of the propyl-piperazine impurity, ensuring compliance with strict ICH Q3A/Q3B thresholds .

Analytical Method Validation (LOD/LOQ Determination)

Essential for CMC analytical teams validating stability-indicating assays. The exact standard is required to establish reliable Limits of Detection (LOD), Limits of Quantitation (LOQ), and Relative Response Factors (RRF) for Bosutinib formulations under forced degradation conditions .

Process Chemistry and Route Optimization

Highly relevant for process chemists scaling up Bosutinib synthesis. By using this specific standard in spike-recovery studies, manufacturers can precisely monitor off-target alkylation during the attachment of the piperazine-propoxy side chain, allowing for targeted optimization of reaction parameters .

Application Fit Matrix

Application
Selection Property
Validation Focus
Bosutinib ANDA Method Validation
Certified structural identity and purity
HPLC specificity per ICH Q2(R1)
COVID-19 Repurposing Impurity Assessment
COVID-19 research product certification
Assay signal attribution and cytotoxicity profiling
Synthetic Process Optimization
Process-related impurity marker
Reaction monitoring and ICH threshold compliance
Forced Degradation Positive Control
Known chromatographic retention behavior
HPLC resolving power for stability study

XLogP3

5.2

Hydrogen Bond Acceptor Count

10

Exact Mass

669.2960937 g/mol

Monoisotopic Mass

669.2960937 g/mol

Heavy Atom Count

46

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